5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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Overview
Description
5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:
Pyridine Ring Formation: The formation of the tetrahydropyridine ring through cyclization reactions.
Isopropyl Substitution:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various functionalized indole derivatives.
Scientific Research Applications
5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
1-Isopropyl-1,2,3,6-tetrahydropyridine: A compound with a similar tetrahydropyridine ring structure.
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A compound with a similar indole and tetrahydropyridine structure but without the bromine atom.
Uniqueness
The uniqueness of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H19BrN2 |
---|---|
Molecular Weight |
319.24 g/mol |
IUPAC Name |
5-bromo-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19BrN2/c1-11(2)19-7-5-12(6-8-19)15-10-18-16-4-3-13(17)9-14(15)16/h3-5,9-11,18H,6-8H2,1-2H3 |
InChI Key |
JVCHQHVGHQPHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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